molecular formula C15H16N6O3 B5566018 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B5566018
M. Wt: 328.33 g/mol
InChI Key: LQGSXABQFZTPPP-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that features both indole and triazole moieties The indole ring is a common structural motif in many natural products and pharmaceuticals, while the triazole ring is known for its stability and bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 2-methyl-1H-indole, is alkylated using ethyl bromide in the presence of a base such as potassium carbonate to yield 2-(2-methyl-1H-indol-3-yl)ethyl bromide.

    Synthesis of the Triazole Derivative: The triazole ring is formed by reacting 3-nitro-1H-1,2,4-triazole with acetic anhydride to produce 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid.

    Coupling Reaction: The final step involves coupling the indole and triazole derivatives using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The indole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its structural features.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. The triazole ring may enhance the compound’s stability and facilitate its interaction with biological molecules. Together, these features enable the compound to exert its effects through multiple pathways, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide: Similar structure but lacks the methyl group on the indole ring.

    N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide: Similar structure but lacks the nitro group on the triazole ring.

Uniqueness

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of both the methyl group on the indole ring and the nitro group on the triazole ring. These features may enhance its bioactivity and stability, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-10-11(12-4-2-3-5-13(12)18-10)6-7-16-14(22)8-20-9-17-15(19-20)21(23)24/h2-5,9,18H,6-8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGSXABQFZTPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)CN3C=NC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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